Carbamic acid, dimethyl-, 3-(3-(diethylamino)propoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride
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Overview
Description
Carbamic acid, dimethyl-, 3-(3-(diethylamino)propoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a carbamate ester functional group and a diethylamino propoxy side chain. It is often used in scientific research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 3-(3-(diethylamino)propoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride typically involves multiple steps. One common method includes the reaction of dimethylcarbamoyl chloride with 3-(3-(diethylamino)propoxy)-4-(1,1-dimethylethyl)phenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The resulting product is then treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dimethyl-, 3-(3-(diethylamino)propoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbamic acid, dimethyl-, 3-(3-(diethylamino)propoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, dimethyl-, 3-(3-(diethylamino)propoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The diethylamino propoxy side chain plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-3-piperidinyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(3R,5S,6R)-6-methyl-2-oxo-5-phenyl-3-piperidinyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, dimethyl-, 3-(3-(diethylamino)propoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of a carbamate ester and a diethylamino propoxy side chain differentiates it from other similar compounds, providing unique reactivity and applications in various fields.
Properties
CAS No. |
118116-15-7 |
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Molecular Formula |
C20H35ClN2O3 |
Molecular Weight |
387.0 g/mol |
IUPAC Name |
[4-tert-butyl-3-[3-(diethylamino)propoxy]phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C20H34N2O3.ClH/c1-8-22(9-2)13-10-14-24-18-15-16(25-19(23)21(6)7)11-12-17(18)20(3,4)5;/h11-12,15H,8-10,13-14H2,1-7H3;1H |
InChI Key |
GICQHKMTJHHKLN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCOC1=C(C=CC(=C1)OC(=O)N(C)C)C(C)(C)C.Cl |
Origin of Product |
United States |
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